amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl](15N)amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-2-[(2S,3S)-2-amino-3-methylpentanoylamino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule with isotopic labeling. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The isotopic labels, such as 15N and 13C, make it particularly useful for tracing and studying biochemical pathways and reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the amino acid precursors. The key steps include:
Amino Acid Synthesis: The synthesis begins with the preparation of the amino acids, which involves the use of chiral catalysts to ensure the correct stereochemistry.
Peptide Bond Formation: The amino acids are then coupled using peptide bond formation techniques, typically involving carbodiimide reagents.
Isotopic Labeling: The incorporation of isotopic labels (15N and 13C) is achieved through the use of isotopically labeled starting materials.
Final Coupling and Purification: The final steps involve coupling the labeled amino acids and purifying the product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of isotopically labeled reagents would be scaled up to meet the demand for labeled compounds in research applications.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso derivatives, while reduction of the carboxylic acids can produce alcohols.
科学研究应用
This compound has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation of isotopes into biomolecules.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The isotopic labels allow researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the pathways and interactions at a molecular level.
相似化合物的比较
Similar Compounds
- **(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoic acid
- **(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-(113C)methylpentanoic acid
Uniqueness
The uniqueness of (2S)-2-[(2S,3S)-2-amino-3-methylpentanoylamino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid lies in its isotopic labeling, which provides valuable insights into biochemical processes that cannot be obtained with non-labeled compounds. This makes it a powerful tool in research and development.
属性
分子式 |
C14H25F3N2O5 |
|---|---|
分子量 |
365.30 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl](15N)amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H24N2O3.C2HF3O2/c1-5-8(4)10(13)11(15)14-9(12(16)17)6-7(2)3;3-2(4,5)1(6)7/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17);(H,6,7)/t8-,9-,10-;/m0./s1/i2+1,3+1,6+1,7+1,9+1,12+1,14+1; |
InChI 键 |
HGOSTIDMEUANHK-KCYSYXHRSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)[15NH][13C@@H]([13CH2][13CH]([13CH3])[13CH3])[13C](=O)O)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


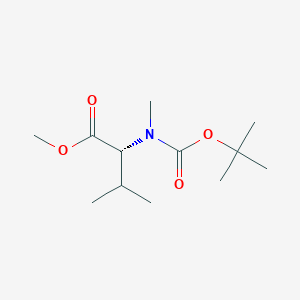
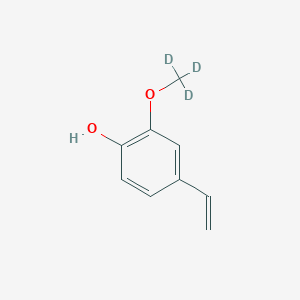
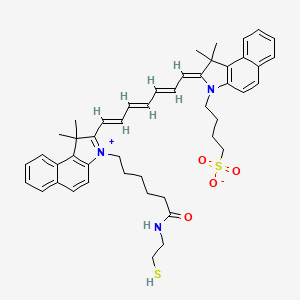
![(4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid](/img/structure/B15137756.png)
![N-[(E)-[4-[2-(4-ethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B15137778.png)

![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15137784.png)

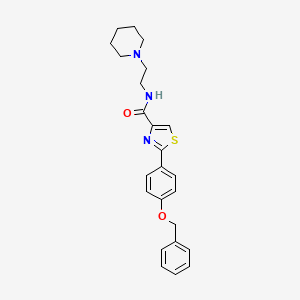
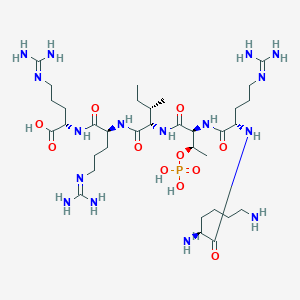
![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)
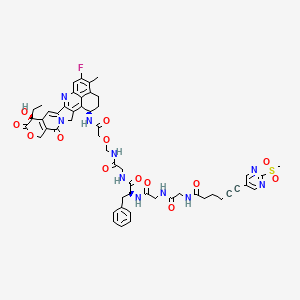

![4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]pyridin-3-yl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B15137833.png)
